1-(4-Methoxyphenylmethyl)tetrazole
Overview
Description
1-(4-Methoxyphenylmethyl)tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a 4-methoxyphenylmethyl group. Tetrazoles are known for their high nitrogen content and unique structural properties, making them valuable in various fields such as medicinal chemistry, material science, and explosives.
Mechanism of Action
Target of Action
For instance, some tetrazole compounds have been found to inhibit the fungal enzyme cytochrome P450 . It’s also worth noting that tetrazole derivatives have been synthesized as highly effective inhibitors of K_ir 1.1 potassium channels .
Mode of Action
For example, some tetrazole compounds inhibit the fungal enzyme cytochrome P450 . This inhibition is believed to have a positive effect on their toxicity in comparison with the known fungicidal preparations of the azole class .
Biochemical Pathways
For instance, inhibition of the fungal enzyme cytochrome P450 by some tetrazole compounds can affect the biosynthesis of ergosterol, a key component of fungal cell membranes .
Pharmacokinetics
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that tetrazole derivatives may have favorable pharmacokinetic properties, including good bioavailability.
Result of Action
Tetrazole derivatives are known to exhibit various biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities .
Action Environment
It’s known that the reactivity and stability of tetrazole compounds can be influenced by factors such as temperature, ph, and the presence of other chemical species .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenylmethyl)tetrazole can be synthesized through a [3+2] cycloaddition reaction between arylnitriles and sodium azide in the presence of a catalyst such as zirconyl chloride in dimethylformamide (DMF) at 100°C . This method provides excellent yields and is efficient for both electron-donating and electron-withdrawing groups on the arene nucleus.
Industrial Production Methods: Industrial production of tetrazoles often involves the use of microwave-assisted synthesis, heterogeneous catalysts, and eco-friendly solvents to enhance yield and reduce reaction times . These methods are scalable and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenylmethyl)tetrazole undergoes various chemical reactions, including:
Oxidation: Tetrazoles can be oxidized to form tetrazolium salts.
Reduction: Reduction of tetrazoles can yield amines or other reduced forms.
Substitution: Tetrazoles can participate in nucleophilic substitution reactions, where the tetrazole ring acts as a leaving group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Tetrazolium salts.
Reduction: Amines.
Substitution: Various substituted tetrazoles depending on the reagents used.
Scientific Research Applications
1-(4-Methoxyphenylmethyl)tetrazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 1-(2-Methoxyphenylmethyl)tetrazole
- 1-(4-Fluorophenylmethyl)tetrazole
- 1-(4-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione
Uniqueness: 1-(4-Methoxyphenylmethyl)tetrazole stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly useful in medicinal chemistry as a bioisostere for carboxylic acids, providing enhanced stability and bioavailability in drug molecules .
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]tetrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-14-9-4-2-8(3-5-9)6-13-7-10-11-12-13/h2-5,7H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJQFWLXWRQLSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160698-31-7 | |
Record name | 1-[(4-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.